molecular formula C6H5ClN2O2 B1342883 4-Amino-5-chloronicotinic acid CAS No. 52834-09-0

4-Amino-5-chloronicotinic acid

Cat. No. B1342883
CAS RN: 52834-09-0
M. Wt: 172.57 g/mol
InChI Key: VLWUSNGGVYUICR-UHFFFAOYSA-N
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Description

4-Amino-5-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Amino-5-chloronicotinic acid involves the reaction of 4-aminonicotinic acid with chlorine gas. The reaction takes place in a solution of acetic acid. After 45 minutes, the gas inlet is removed and the mixture is allowed to stir overnight. Diethyl ether is then added and the solid precipitate is filtered. The product is suspended in water and treated with sufficient ammonium hydroxide to provide a pH of 5. The free acid is then filtered and dried .


Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloronicotinic acid consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 172.57 .


Physical And Chemical Properties Analysis

4-Amino-5-chloronicotinic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature .

Scientific Research Applications

Biomedical Applications and Radiolabelling

Compounds structurally related to 4-amino-5-chloronicotinic acid have been explored for their potential in biomedical applications, particularly in the development of radiolabelled bioconjugates. A study by Meszaros et al. (2011) on analogs of HYNIC (hydrazinonicotinic acid), a bifunctional chelator for technetium, sheds light on the coordination chemistry of these compounds and their utility in creating radiolabelled compounds for medical imaging. Despite the focus on HYNIC and its isomers, the findings are relevant to understanding the functional capabilities of related nicotinic acid derivatives in biomedical research (Meszaros, Dose, Biagini, & Blower, 2011).

Biotransformation and Environmental Biotechnology

Research into the biotransformation capabilities of microbial strains highlights the environmental and industrial significance of chloronicotinic acids. Jin et al. (2011) characterized a strain of Rhodococcus erythropolis capable of converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, demonstrating the potential of biocatalysis in producing key intermediates for pesticide and medicine synthesis. This study exemplifies the ecological and practical applications of chloronicotinic acids in sustainable chemistry and biotechnology (Jin, Li, Liu, Zheng, & Shen, 2011).

Synthetic Chemistry and Material Science

The role of chloronicotinic acids in synthetic chemistry, especially in the preparation of complex molecules, is well-documented. Research by Quevedo, Bavetsias, and McDonald (2009) on the microwave-assisted synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid underlines the importance of these compounds in synthesizing a variety of functional materials. The study demonstrates the efficiency and versatility of chloronicotinic acids as precursors in chemical syntheses, contributing to advancements in material science and pharmaceutical chemistry (Quevedo, Bavetsias, & McDonald, 2009).

Agricultural Chemicals and Pest Management

The synthesis and application of chloronicotinic acid derivatives in agriculture, particularly as intermediates for insecticides and herbicides, highlight their significance in pest management strategies. Studies such as those by Hoffmann-Emery et al. (2006) on the synthesis of novel NK1 receptor antagonists from 6-chloronicotinic acid illustrate the chemical versatility and applicability of these compounds in developing new agrochemicals. This research not only contributes to the chemical industry but also aids in the development of more effective and selective pest control agents (Hoffmann-Emery, Hilpert, Scalone, & Waldmeier, 2006).

Safety And Hazards

Safety precautions for handling 4-Amino-5-chloronicotinic acid include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-amino-5-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWUSNGGVYUICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615661
Record name 4-Amino-5-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-chloronicotinic acid

CAS RN

52834-09-0
Record name 4-Amino-5-chloro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52834-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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